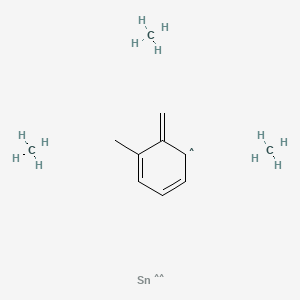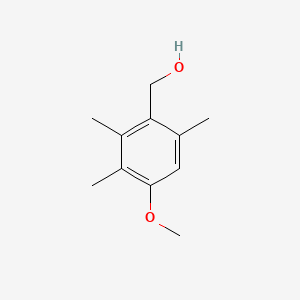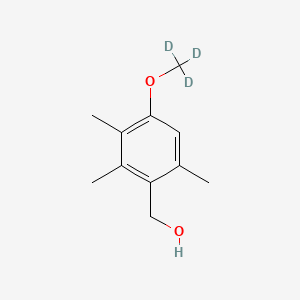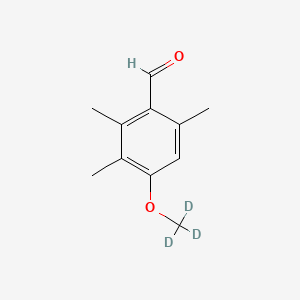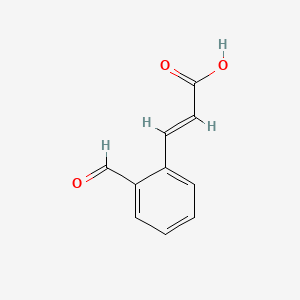
2-Formylcinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formylcinnamic acid is an organic compound with the molecular formula C10H8O3. It is a derivative of cinnamic acid, characterized by the presence of a formyl group at the second position of the cinnamic acid structure. This compound is known for its light tan color and solid form at room temperature. It has a melting point of 57-59°C and is soluble in solvents such as dimethyl sulfoxide and methanol .
Applications De Recherche Scientifique
2-Formylcinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of fine chemicals and as a starting material for the synthesis of more complex molecules.
Safety and Hazards
- Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing) .
Analyse Biochimique
Biochemical Properties
It is known that cinnamic acid derivatives, which include 2-Formylcinnamic acid, play roles in various biochemical reactions .
Cellular Effects
Cinnamic acid derivatives, including this compound, have been reported to have effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Cinnamic acid derivatives exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Cinnamic acid, a related compound, is known to be involved in the shikimate pathway for the biosynthesis of phenolic acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Formylcinnamic acid can be synthesized through various methods. One common synthetic route involves the Perkin reaction, where an aromatic aldehyde reacts with an acid anhydride in the presence of a base. Another method involves the use of boron tribromide as a reagent, along with 4-dimethylaminopyridine and pyridine as bases, and N-methyl-2-pyrrolidinone as a solvent, at reflux temperatures of 180-190°C for 8-12 hours .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Perkin reactions or other condensation reactions that can be efficiently scaled up. The choice of method depends on the availability of raw materials and the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Formylcinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The formyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 2-Carboxycinnamic acid.
Reduction: 2-Hydroxycinnamic acid.
Substitution: Various substituted cinnamic acid derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 2-Formylcinnamic acid involves its interaction with various molecular targets. In biological systems, it can act as an antimicrobial agent by disrupting cell wall synthesis or interfering with metabolic pathways. Its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways and gene expression .
Comparaison Avec Des Composés Similaires
2-Formylcinnamic acid can be compared with other cinnamic acid derivatives, such as:
Cinnamic acid: The parent compound, which lacks the formyl group.
4-Formylcinnamic acid: A derivative with the formyl group at the fourth position.
2-Carboxycinnamic acid: An oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of the formyl group at the second position, which imparts distinct chemical reactivity and biological activity compared to other cinnamic acid derivatives .
Propriétés
IUPAC Name |
(E)-3-(2-formylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-7H,(H,12,13)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUMNQBNEUJSSL-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
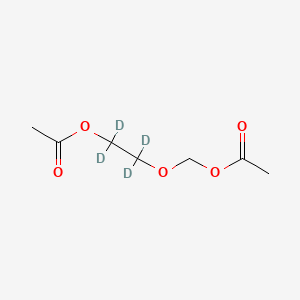
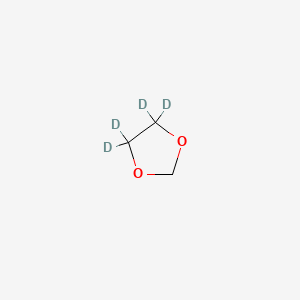
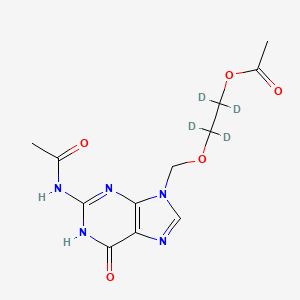

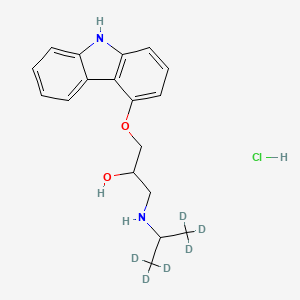
![Spiro[1,3-dioxolane-4,2-[7]oxabicyclo[4.1.0]heptane] (9CI)](/img/no-structure.png)

![4-Methyl-6-[4-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]buta-1,3-dienyl]pyran-2-one](/img/structure/B562782.png)
